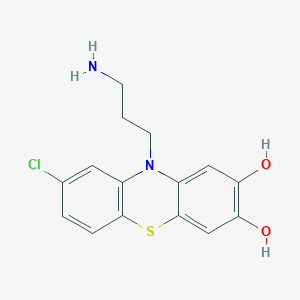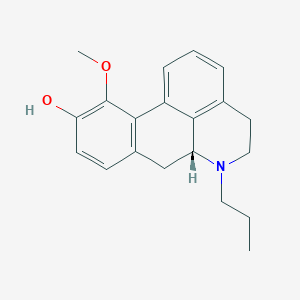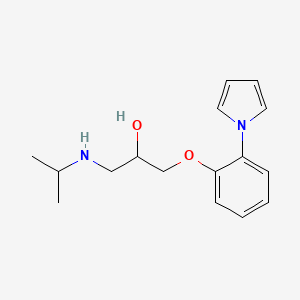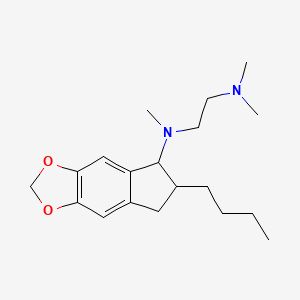
2-氨基-4,5-二氟苯甲酸
概述
描述
2-Amino-4,5-difluorobenzoic acid, also known as 4,5-Difluoroanthranilic acid, is a chemical compound with the molecular formula C7H5F2NO2 . It is an important intermediate in medicinal compounds and pesticides .
Molecular Structure Analysis
The molecular structure of 2-Amino-4,5-difluorobenzoic acid consists of a benzoic acid core with two fluorine atoms and an amino group attached. The InChI representation of the molecule isInChI=1S/C7H5F2NO2/c8-4-1-3 (7 (11)12)6 (10)2-5 (4)9/h1-2H,10H2, (H,11,12) . Physical And Chemical Properties Analysis
2-Amino-4,5-difluorobenzoic acid is a solid substance with a molecular weight of 173.12 g/mol. It has a topological polar surface area of 63.3 Ų and a complexity of 188. The compound has two hydrogen bond donors and five hydrogen bond acceptors .科学研究应用
Peptide Synthesis
2-Amino-4,5-difluorobenzoic acid is used in peptide synthesis . Peptides are short chains of amino acids that play crucial roles in biological functions. They are used in various fields, including therapeutic drug development and biomaterials engineering.
Intermediate in Medicinal Compounds
This compound serves as an important intermediate in the synthesis of medicinal compounds . It can be used to create a variety of pharmaceuticals, contributing to the development of new treatments and therapies.
Intermediate in Pesticides
In addition to medicinal compounds, 2-Amino-4,5-difluorobenzoic acid is also used as an intermediate in the production of pesticides . This helps in the development of more effective and environmentally friendly pest control solutions.
Dopamine Neurotransmission Modulation
While not directly related to 2-Amino-4,5-difluorobenzoic acid, it’s worth noting that similar compounds, such as 4-Bromo-2,5-difluorobenzoic acid, have been used as modulators of dopamine neurotransmission . This suggests potential neurological applications for 2-Amino-4,5-difluorobenzoic acid.
Lanthanide Complexes
2-Chloro-4,5-difluorobenzoic acid, a compound similar to 2-Amino-4,5-difluorobenzoic acid, has been used to prepare lanthanide complexes . These complexes have various applications, including in luminescent materials and catalysts, suggesting potential similar uses for 2-Amino-4,5-difluorobenzoic acid.
安全和危害
属性
IUPAC Name |
2-amino-4,5-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOZIZVTANAGCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352890 | |
| Record name | 2-Amino-4,5-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,5-difluorobenzoic acid | |
CAS RN |
83506-93-8 | |
| Record name | 2-Amino-4,5-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4,5-difluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-Amino-4,5-difluorobenzoic acid used in the synthesis of potentially therapeutic compounds?
A1: 2-Amino-4,5-difluorobenzoic acid serves as a crucial starting material in the multi-step synthesis of a novel fluorinated nucleoside, 1-(α-D-ribofuranosyl)-6,7-difluoro-2-methyl-4-quinazolinone []. This synthesis involves reacting 2-Amino-4,5-difluorobenzoic acid with acetic anhydride followed by ammonia to form (1H)-6,7-difluoro-2-methyl-4-quinazolinone. This intermediate then undergoes ribosylation and deprotection steps to yield the final nucleoside compound. This nucleoside exhibits promising in silico results as a potential inhibitor of both the COVID-19 main protease (Mpro) and the acetylcholinesterase (AChE) enzyme, which is a target for Alzheimer's disease treatment [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[(5-Bromo-2-furanyl)-oxomethyl]amino]-2-methylbenzoic acid](/img/structure/B1220622.png)
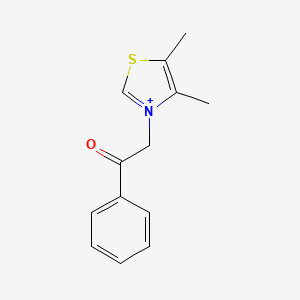
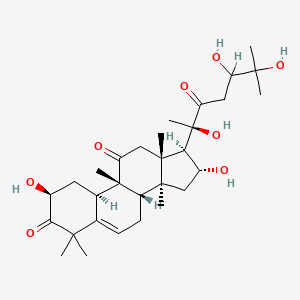
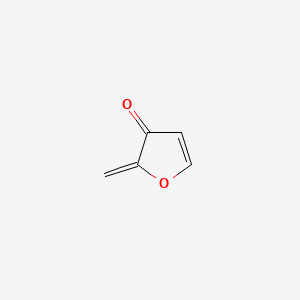
![(2s,5r,6r)-6-{[(2r)-2-{[(2,5-Dichloro-3,4-dihydroxybenzoyl)(3-hydroxypropyl)carbamoyl]amino}-2-phenylacetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1220629.png)
